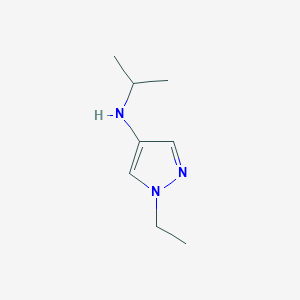

1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

1-ethyl-N-propan-2-ylpyrazol-4-amine |

InChI |

InChI=1S/C8H15N3/c1-4-11-6-8(5-9-11)10-7(2)3/h5-7,10H,4H2,1-3H3 |

InChI Key |

FMKIUPIQXNZVAV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole ring is commonly synthesized by cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds (such as diketones or β-ketoesters). This reaction proceeds under acidic or basic catalysis and is well-documented for constructing the five-membered heterocycle with two adjacent nitrogen atoms.

Typical Reaction :

Hydrazine + 1,3-dicarbonyl compound → Pyrazole ringCatalysts and Conditions :

Acidic (e.g., acetic acid) or basic media, ethanol or other polar solvents, reflux or ambient temperature depending on substrates.References :

This method is supported by extensive literature on pyrazole synthesis, including reviews on pharmacologically active pyrazole derivatives.

Alkylation at N-1 Position

The ethyl group is introduced at the nitrogen atom at position 1 of the pyrazole ring via alkylation using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride.

Reaction :

Pyrazole + Ethyl halide + Base → 1-ethylpyrazoleConditions :

Polar aprotic solvents like DMF or DMSO, room temperature to mild heating (20–60°C), reaction times ranging from several hours to overnight.Notes :

The choice of base and solvent affects selectivity and yield. Potassium carbonate is mild and commonly used.Supporting Data :

Alkylation yields typically range from 60% to 80% under optimized conditions.

Amination at the 4-Position with Isopropylamine

Comparative Data Table of Preparation Steps

Research Findings and Notes

The pyrazole ring formation remains the cornerstone of the synthesis and is highly versatile with various diketones and hydrazine derivatives enabling substitution pattern diversity.

Alkylation at the N-1 position is typically regioselective and efficient when using mild bases and polar aprotic solvents.

Amination at the 4-position with isopropylamine can be challenging due to steric hindrance but is facilitated by elevated temperatures and suitable solvents.

Industrial scale synthesis often employs continuous flow reactors to optimize reaction times, yields, and purity, minimizing side reactions and improving scalability.

Environmental considerations have led to the development of heterogeneous catalysts and one-pot multicomponent reactions, reducing solvent use and waste.

Analytical methods such as NMR, HPLC, LC-MS are routinely used to confirm structure and purity during synthesis.

Chemical Reactions Analysis

1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding pyrazole derivatives with oxidized functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the reduction of the amine group to an amine derivative.

Substitution: The compound can undergo substitution reactions where the ethyl or isopropyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole amines.

Scientific Research Applications

1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Substituent Influence:

- The ethyl and isopropyl groups in the target compound contribute to moderate hydrophobicity, whereas trifluoromethyl (in C10H9F3N3) enhances electronegativity and metabolic stability .

- Hydrochloride salts (e.g., C7H14ClN3) improve aqueous solubility compared to free bases .

- Heteroaromatic substituents (e.g., pyridine in C12H15N5) expand π-π stacking capabilities, beneficial for binding to biological targets .

Biological Activity

1-Ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole class, characterized by its unique five-membered heterocyclic structure containing two nitrogen atoms. Its molecular formula is , with a molecular weight of 247.34 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

Chemical Structure and Synthesis

The compound features an ethyl group at one nitrogen and a propan-2-yl group connected through a methylene bridge to another pyrazole ring. The synthesis typically involves several key reactions, including alkylation of suitable pyrazole precursors under basic conditions. This structural configuration is believed to impart distinct chemical properties and biological activities.

Biological Activities

Research indicates that 1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine exhibits several significant biological activities:

1. Antimicrobial Properties

Studies have suggested that pyrazole derivatives, including this compound, possess notable antibacterial and antifungal activities. The compound's ability to inhibit the growth of various pathogens highlights its potential as an antimicrobial agent.

2. Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications, potentially modulating inflammatory pathways through interactions with specific molecular targets .

3. Anticancer Activity

Recent findings have identified 1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine as a candidate for anticancer research. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Growth inhibition |

| A549 | 48 | Induction of autophagy |

| HepG2 | 0.74 | Apoptosis induction |

These findings suggest that the compound may inhibit cancer cell proliferation and induce apoptosis, making it a valuable subject for further investigation in cancer therapy .

The specific biological targets and mechanisms through which 1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine exerts its effects are still under investigation. However, preliminary studies indicate that it may interact with various enzymes or receptors involved in metabolic processes, potentially leading to enzyme inhibition and alterations in metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to 1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine:

- Anticancer Screening : In vitro assays demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity.

- Enzyme Interaction Studies : The compound has been shown to inhibit cytochrome P450 enzymes, affecting metabolic pathways crucial for drug metabolism .

- Inflammation Models : Animal models have indicated reduced inflammation markers upon administration of pyrazole derivatives, supporting their potential therapeutic use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine?

- Answer : The synthesis of pyrazole-4-amine derivatives often involves catalytic coupling reactions. For example, copper(I)-catalyzed Ullmann-type coupling using cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C has been effective for analogous compounds, yielding products after chromatographic purification (ethyl acetate/hexane gradient) . Hydrogenation with palladium on carbon under 40 psi H₂ in ethanol is another method to reduce nitro precursors to amines, as demonstrated in related pyrazole systems .

Q. How is the structural characterization of 1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine performed using spectroscopic techniques?

- Answer : Key techniques include:

- ¹H/¹³C NMR : Peaks for ethyl (δ ~1.3–1.5 ppm for CH₃, δ ~3.5–4.0 ppm for CH₂) and isopropyl (δ ~1.2–1.4 ppm for CH₃, δ ~3.7–4.2 ppm for CH) groups should dominate. Pyrazole C4-amine protons typically appear as broad singlets (δ ~5.0–6.0 ppm) .

- HRMS (ESI) : Confirm molecular ion [M+H]⁺ with exact mass matching the formula (e.g., C₈H₁₆N₄ requires m/z 168.1376) .

Q. What solvents and reaction conditions are optimal for the purification of pyrazole-4-amine derivatives?

- Answer : Use column chromatography with ethyl acetate/hexane gradients (0–100%) to resolve polar amines. Acid-base extraction (e.g., HCl wash to remove unreacted amines) followed by neutralization can improve purity .

Advanced Research Questions

Q. What strategies can mitigate low yields in the catalytic coupling steps during the synthesis of 1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine?

- Answer : Low yields in copper-catalyzed reactions (e.g., 17.9% in ) may result from competing side reactions. Strategies include:

- Optimizing catalyst loading (e.g., 5 mol% CuBr vs. Pd/C in hydrogenation ).

- Increasing reaction time (e.g., 48 hours at 35°C ).

- Using microwave-assisted synthesis to accelerate kinetics.

Q. How can computational methods assist in predicting the reactivity of 1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine in nucleophilic substitution reactions?

- Answer : Quantum chemical calculations (DFT) can model transition states and predict regioselectivity. For example, frontier molecular orbital analysis identifies nucleophilic sites on the pyrazole ring, while reaction path searches optimize conditions (e.g., solvent polarity, temperature) .

Q. How should researchers address discrepancies in reported melting points or spectral data for pyrazole-4-amine derivatives?

- Answer : Discrepancies may arise from polymorphic forms or impurities. To resolve:

- Compare experimental conditions (e.g., melting point apparatus calibration ).

- Validate purity via HPLC or elemental analysis (C/H/N % matching theoretical values ±0.3% ).

- Re-crystallize using solvents like ethanol or acetonitrile to isolate stable polymorphs.

Q. What are the implications of substituent effects on the biological activity of 1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.